molecular formula C21H27FN2O3 B2619456 N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide CAS No. 1797025-80-9

N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide

Cat. No. B2619456
CAS RN: 1797025-80-9
M. Wt: 374.456
InChI Key: WIZLIOUFBSJQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide, also known as ABP-700, is a small molecule drug that has been developed for use in anesthesia. ABP-700 is a selective and reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, ABP-700 can prolong the effects of acetylcholine, leading to muscle relaxation and sedation.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration leads to muscle relaxation and sedation.
Biochemical and Physiological Effects
N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has been shown to produce rapid onset of sedation and muscle relaxation in animal models. In addition, N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has been shown to have a wide therapeutic window, meaning that it can be administered at doses that produce the desired effects without causing significant side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is its rapid onset of action and short duration of effect, which makes it a useful tool for studying the effects of sedation and muscle relaxation in animal models. However, one limitation of N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is that it is not currently approved for use in humans, which limits its potential applications in clinical research.

Future Directions

There are several potential future directions for research on N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide. One area of interest is the development of new formulations of N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide that could be used for clinical anesthesia. Another area of interest is the investigation of the effects of N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide on other neurotransmitter systems, which could lead to the development of new drugs for the treatment of other neurological disorders. Finally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide, which could help to optimize its use in both animal models and humans.

Synthesis Methods

The synthesis of N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves several steps, starting with the preparation of the intermediate compound 4-fluorobenzylamine. This intermediate is then reacted with 2-methoxyadamantane-2-carboxylic acid to form the corresponding amide. Finally, the oxalyl chloride is added to the amide to produce N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has been extensively studied in preclinical models and has shown promise as a potential new anesthetic agent. In animal studies, N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has been shown to produce rapid onset of sedation and muscle relaxation, with a duration of action that can be easily reversed with the administration of the acetylcholinesterase reactivator pralidoxime. N1-(4-fluorobenzyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has also been shown to have a wide therapeutic window, meaning that it can be administered at doses that produce the desired effects without causing significant side effects.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(2-methoxy-2-adamantyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-27-21(16-7-14-6-15(9-16)10-17(21)8-14)12-24-20(26)19(25)23-11-13-2-4-18(22)5-3-13/h2-5,14-17H,6-12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZLIOUFBSJQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-fluorophenyl)methyl]-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.